Cinnamolide

Description

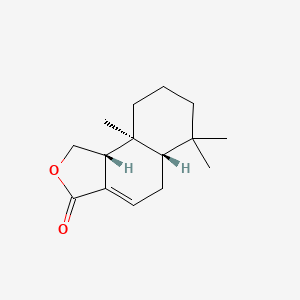

Structure

3D Structure

Propriétés

IUPAC Name |

(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUMRNRVJNFLPT-SLEUVZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2COC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339979 | |

| Record name | Cinnamolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-47-5 | |

| Record name | Cinnamolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies

Natural Sources and Botanical Origins of Cinnamolide

This compound has been identified in several plant families, with a notable presence in the Canellaceae and Winteraceae families. Its distribution across different genera highlights the compound's significance in plant secondary metabolism.

Cinnamomum Species

The genus Cinnamomum, belonging to the Lauraceae family, is renowned for the spice cinnamon, which is derived from the inner bark of several of its species. wikipedia.orgcanada.ca While cinnamaldehyde (B126680) is the primary compound responsible for the characteristic flavor and aroma of cinnamon, species within this genus also produce a diverse array of other phytochemicals. nih.govwikipedia.org Research has indicated the presence of this compound in certain Cinnamomum species, contributing to the complex chemical profile of these aromatic plants. researchgate.netconicet.gov.ar The main species from which cinnamon is commercially harvested include Cinnamomum verum (Ceylon cinnamon), Cinnamomum cassia (Chinese cinnamon), Cinnamomum burmannii (Indonesian cinnamon), and Cinnamomum loureiroi (Saigon cinnamon). wikipedia.orgcanada.ca

Drimys winteri

Drimys winteri, commonly known as Winter's bark, is a species belonging to the Winteraceae family. conicet.gov.ar The bark of this tree has been a source for the isolation of various drimane (B1240787) sesquiterpenoids. researchgate.netnih.gov this compound is among the sesquiterpenes that have been successfully isolated from the bark of Drimys winteri. researchgate.netscispace.com The purification of metabolites from the bark of this plant has confirmed the presence of this compound alongside other related compounds. scispace.com

Warburgia ugandensis

Warburgia ugandensis, also known as the Ugandan greenheart or pepper bark tree, is a member of the Canellaceae family and is valued in traditional medicine. academicjournals.org Phytochemical investigations of the stem bark of W. ugandensis have revealed a rich diversity of sesquiterpenes. tandfonline.comcabidigitallibrary.orgsciencebiology.org this compound has been consistently identified as a constituent of the extracts from the stem bark of this species. academicjournals.orgtandfonline.comnih.gov

Cinnamosma Species

The genus Cinnamosma, also in the Canellaceae family, is another significant natural source of this compound. botanical-dermatology-database.info Species such as Cinnamosma fragrans and Cinnamosma macrocarpa have been found to contain this compound. researchgate.netacs.orgnih.gov The bark of these plants, particularly C. fragrans, is known to be rich in drimane sesquiterpenes, including this compound. researchgate.netresearchgate.net

Extraction Techniques from Natural Matrices

The initial step in isolating this compound from its botanical sources involves extraction from the plant material. Various methods are employed, often tailored to the specific plant part and the polarity of the target compound.

A common approach involves the sequential extraction of the dried and powdered plant material (e.g., stem bark) with solvents of increasing polarity. For instance, a sequential extraction might begin with a non-polar solvent like dichloromethane, followed by chloroform, ethyl acetate, and finally a more polar solvent like methanol. core.ac.uk This method allows for a crude fractionation of the plant's chemical constituents.

Solvent extraction using a Soxhlet apparatus is another widely used technique. orientjchem.org This method involves continuous extraction with a solvent such as ethanol, which can be effective in extracting a broad range of compounds. orientjchem.org However, the prolonged exposure to heat in Soxhlet extraction can potentially lead to the degradation of thermally sensitive compounds. orientjchem.org

Hydrodistillation and steam distillation are methods primarily used for the extraction of essential oils but can also co-extract other volatile and semi-volatile compounds. orientjchem.orgresearchgate.netbiointerfaceresearch.comkaust.edu.sa In these processes, steam or hot water is used to vaporize the volatile components, which are then condensed and collected. orientjchem.orgresearchgate.net

More modern and "green" extraction technologies are also being explored, such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE), which can offer advantages in terms of efficiency and reduced solvent consumption. biointerfaceresearch.com

Chromatographic and Purification Strategies in Research Settings

Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. Therefore, further purification is necessary to isolate this compound. Chromatography is the cornerstone of this purification process.

Column chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the compound of interest.

For more refined purification, High-Performance Liquid Chromatography (HPLC) is frequently employed. polypeptide.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is a powerful method for purifying peptides and other organic molecules. polypeptide.com

Other chromatographic techniques that can be utilized in the purification scheme include:

Ion-exchange chromatography , which separates molecules based on their net charge. polypeptide.comnih.gov

Gel permeation chromatography (or size-exclusion chromatography) , which separates molecules based on their size. polypeptide.comnih.gov

Sample displacement chromatography (SDC) , a technique that can be advantageous for larger sample loads and can result in high-purity product bands. americanpharmaceuticalreview.com

The choice of chromatographic method or combination of methods depends on the complexity of the initial extract and the desired purity of the final product. The process often involves multiple chromatographic steps to achieve a high degree of purification. polypeptide.com Prior to chromatographic purification, it is crucial to ensure that the sample is clear and free of particulate matter to prevent clogging of the column. sigmaaldrich.com

Biosynthetic Pathways and Enzymology

Overview of Sesquiterpenoid Biosynthesis in Plants and Microorganisms

Sesquiterpenoids are a diverse class of C15 terpenoid natural products derived from three five-carbon isoprene (B109036) units. nih.govresearchgate.netosti.gov Their biosynthesis begins with the universal precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. frontiersin.orgmdpi.com

In the subsequent step, farnesyl diphosphate synthase (FPPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 linear precursor, farnesyl diphosphate (FPP). illinois.educjnmcpu.comnih.gov FPP serves as the common substrate for a vast array of sesquiterpene synthases, enzymes that catalyze the cyclization of FPP into various cyclic sesquiterpene skeletons. cjnmcpu.com These cyclic hydrocarbons are then further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases, to generate the vast diversity of sesquiterpenoids found in nature. nih.gov The production of sesquiterpenoids has been explored in various microbial platforms, such as Escherichia coli and Saccharomyces cerevisiae, for industrial applications. osti.govmdpi.com

Specific Pathways Leading to Cinnamolide

The biosynthesis of this compound is presumed to start from FPP and proceeds through several key intermediates, including the formation of the characteristic drimane (B1240787) core. biocrick.comnih.gov

Farnesyl diphosphate (FPP) is the universal precursor for all sesquiterpenoids, including this compound. cjnmcpu.com It is an acyclic isoprenoid that serves as the substrate for the initial cyclization reaction that sets the stage for the formation of the drimane skeleton. fiveable.menih.gov The enzyme farnesyl diphosphate synthase (FPPS) is responsible for synthesizing FPP from the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). illinois.edunih.gov

The defining structural feature of this compound is its drimane skeleton, a bicyclic sesquiterpenoid framework. researchgate.netmdpi.com The formation of this core begins with the cyclization of FPP, catalyzed by a specific terpene synthase. This enzymatic reaction leads to the formation of drimenol (B159378), the established precursor for drimane-type sesquiterpenoids in various organisms, including plants and fungi. researchgate.netmdpi.com The drimane core consists of a trans-fused decalin ring system. nih.govresearchgate.net

Enzymatic Systems Involved in this compound Biosynthesis

The conversion of the linear FPP molecule into the final complex structure of this compound is orchestrated by a series of specialized enzymes.

The initial and crucial step in this compound biosynthesis is the cyclization of FPP to form drimenol. This reaction is catalyzed by drimenol synthase (DMS). researchgate.netmdpi.com A drimenol synthase, designated as PhDS, has been identified from the plant Persicaria hydropiper. nih.govbiocrick.com When PhDS was expressed in yeast and Nicotiana benthamiana, it resulted in the production of drimenol. nih.gov Interestingly, another drimenol synthase, VoTPS3, was identified in the roots of the valerian plant (Valeriana officinalis), which also converts FPP to drimenol. mdpi.com

Following the formation of drimenol, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s). A key enzyme in this process is drimenol oxidase. In Persicaria hydropiper, a cytochrome P450, PhDOX1, has been identified as a drimenol oxidase. nih.govresearchgate.net

In vitro assays have shown that PhDOX1 catalyzes the hydroxylation of drimenol at the C-12 position to form drimendiol (B1249602). nih.govbiocrick.com When PhDS and PhDOX1 are co-expressed in yeast, the major products are drimendiol and this compound. nih.govmdpi.com In Nicotiana benthamiana, the co-expression leads to the near-complete conversion of drimenol into this compound. nih.govbiocrick.com The subsequent steps from drimendiol to this compound are thought to involve the oxidation of the C-12 hydroxyl group to an aldehyde by endogenous plant or yeast enzymes. biocrick.comnih.gov This is followed by a presumed spontaneous hemiacetal formation with the C-11 hydroxyl group and a final oxidation step to yield the γ-lactone ring characteristic of this compound. biocrick.comnih.govbsb-muenchen.de

Research Findings on this compound Biosynthesis

| Enzyme | Source Organism | Substrate | Product(s) | Experimental System | Reference(s) |

| Drimenol Synthase (PhDS) | Persicaria hydropiper | Farnesyl Diphosphate (FPP) | Drimenol | Yeast, Nicotiana benthamiana | nih.govbiocrick.com |

| Drimenol Synthase (VoTPS3) | Valeriana officinalis | Farnesyl Diphosphate (FPP) | Drimenol | - | mdpi.com |

| Drimenol Oxidase (PhDOX1) | Persicaria hydropiper | Drimenol | Drimendiol | In vitro assay | nih.gov |

| PhDS and PhDOX1 (Co-expression) | Persicaria hydropiper | Farnesyl Diphosphate (FPP) | Drimendiol, this compound | Yeast | nih.govmdpi.com |

| PhDS and PhDOX1 (Co-expression) | Persicaria hydropiper | Farnesyl Diphosphate (FPP) | This compound | Nicotiana benthamiana | nih.govbiocrick.com |

Other Modifying Enzymes

The structural diversity of drimane-type sesquiterpenoids, including this compound, is expanded by the action of various modifying enzymes that act on the core drimane skeleton. These enzymes catalyze a range of reactions, such as acylation, glycosylation, and methylation, which can significantly alter the biological properties of the resulting compounds.

Fungi, a rich source of drimane-type sesquiterpenoids, possess a diverse array of these "decorating" enzymes. nih.gov For instance, many fungal drimane-type sesquiterpenoids are esterified, commonly at the C-6 position, indicating the involvement of acyltransferases . cjnmcpu.com In a study on Aspergillus calidoustus, a biosynthetic gene cluster was identified that contained genes for enzymes related to the synthesis of drimane sesquiterpene esters. cjnmcpu.com Similarly, the biosynthesis of astellolides, a group of drimane-type sesquiterpene esters from Aspergillus oryzae, involves a complex biosynthetic gene cluster. cjnmcpu.com The characterization of these clusters provides strong evidence for the role of acyltransferases in the late stages of drimane sesquiterpenoid biosynthesis.

Glycosyltransferases (GTs) are another important class of modifying enzymes that attach sugar moieties to terpenoid scaffolds. mdpi.com This glycosylation can enhance the water solubility, stability, and bioactivity of the compounds. mdpi.comresearchgate.netnih.gov In plants and other organisms, UDP-dependent glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of sugars to various acceptor molecules, including terpenoids. researchgate.netoup.com While specific GTs for this compound have not been extensively characterized, the general mechanisms of terpenoid glycosylation suggest their potential involvement in generating this compound derivatives. mdpi.comnih.gov

Other potential modifications include hydroxylations at various positions on the drimane ring, catalyzed by cytochrome P450 monooxygenases, which can then serve as sites for further enzymatic modifications. cjnmcpu.com The interplay of these various modifying enzymes contributes to the vast chemical diversity observed in the drimane family of natural products.

Genetic and Molecular Studies of Biosynthetic Enzymes

Significant progress in understanding this compound biosynthesis has been achieved through genetic and molecular studies of the responsible enzymes. A key approach has been the identification and characterization of biosynthetic gene clusters (BGCs) in producing organisms, particularly fungi. rsc.org

A notable discovery was the identification of a BGC in Aspergillus oryzae responsible for producing astellolides, which are drimane-type sesquiterpene esters. nih.govcjnmcpu.com This cluster, spanning from astA to astK, was confirmed through gene disruption experiments. cjnmcpu.com Within this cluster, astC was identified as a haloacid dehalogenase (HAD)-like terpene cyclase. nih.gov Similarly, a BGC containing six genes potentially involved in drimane sesquiterpene ester synthesis was found in Aspergillus calidoustus. cjnmcpu.com This cluster includes a terpene cyclase, DrtB, and a cytochrome P450, DrtD, which catalyzes multiple hydroxylations and oxidations. cjnmcpu.com

More recently, a biosynthetic gene cluster (cav) for drimane-type sesquiterpenoids was identified in a bacterium, Streptomyces clavuligerus, through genome mining and heterologous expression. beilstein-journals.orgnih.gov This cluster was found to contain a class II drimenyl diphosphate synthase (DMS), a Nudix hydrolase, and three P450s. beilstein-journals.org One of the P450s, CavA, was shown to be responsible for hydroxylating the A-ring of the drimane skeleton, a previously unobserved modification in bacterial drimane biosynthesis. beilstein-journals.orgnih.gov

These studies, often involving techniques like gene knockout, heterologous expression, and in vitro enzyme assays, have been crucial in elucidating the functions of individual genes and enzymes in the biosynthetic pathway of this compound and related compounds. nih.govcjnmcpu.combeilstein-journals.org

| Gene/Enzyme | Organism | Function | Reference |

| ast cluster | Aspergillus oryzae | Biosynthesis of astellolides (drimane-type sesquiterpene esters) | nih.govcjnmcpu.com |

| DrtB | Aspergillus calidoustus | Terpene cyclase (forms drimenol) | cjnmcpu.com |

| DrtD | Aspergillus calidoustus | Cytochrome P450 (multiple hydroxylations and oxidations) | cjnmcpu.com |

| cav cluster | Streptomyces clavuligerus | Biosynthesis of drimane-type sesquiterpenoids | beilstein-journals.orgnih.gov |

| CavA | Streptomyces clavuligerus | Cytochrome P450 (C-2 and C-3 hydroxylation) | beilstein-journals.orgnih.gov |

Heterologous Expression and Microbial Engineering for Biosynthesis

The identification of genes involved in this compound biosynthesis has enabled the use of heterologous expression and microbial engineering to produce these valuable compounds. nih.govmdpi.com This approach involves transferring the biosynthetic gene clusters into well-characterized microbial hosts, such as Escherichia coli or the fungus Aspergillus oryzae, to create "cell factories" for production. mdpi.comnih.gov

Aspergillus oryzae has proven to be a particularly effective host for the heterologous production of fungal natural products, including drimane-type sesquiterpenoids. cjnmcpu.commdpi.com For instance, the biosynthetic pathway for astellolides was successfully reconstituted in A. oryzae. cjnmcpu.com This powerful workhorse allows for the functional analysis of biosynthetic gene clusters and can be engineered for enhanced production. cjnmcpu.commdpi.com

A significant achievement in microbial engineering was the efficient production of drimenol and albicanol, key building blocks for drimane-type meroterpenoids, in an engineered microbial platform. researchgate.net By optimizing a PhoN-IPK system and incorporating a Nudix hydrolase, researchers achieved a drimenol production of 398 mg/L in shake flasks. researchgate.net

Metabolic engineering strategies are crucial for optimizing yields in heterologous hosts. nih.gov These can include:

Enhancing precursor supply: Increasing the availability of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids. mdpi.com

Optimizing enzyme expression: Balancing the expression levels of the biosynthetic genes to prevent the accumulation of toxic intermediates. nih.gov

Host genome modification: Deleting competing metabolic pathways to direct more resources towards this compound production. nih.gov

The development of these microbial production systems offers a promising alternative to chemical synthesis or extraction from natural sources, potentially enabling a more sustainable and cost-effective supply of this compound and its derivatives for further research and applications. researchgate.netau.dk

| Host Organism | Product | Key Engineering Strategy | Reference |

| Aspergillus oryzae | Astellolides | Heterologous expression of the ast gene cluster | cjnmcpu.com |

| Engineered Microbe | Drimenol | Optimization of PhoN-IPK system and inclusion of a Nudix hydrolase | researchgate.net |

| Saccharomyces cerevisiae | Drimendiol, this compound | Co-expression of PhDS and PhDOX1 from Persicaria hydropiper | researchgate.net |

| Nicotiana benthamiana | This compound | Transient expression of PhDS and PhDOX1 | researchgate.net |

Chemical Synthesis Strategies

Total Synthesis Approaches to Cinnamolide

Total synthesis provides a route to construct this compound from simple, commercially available starting materials. These approaches are crucial not only for confirming the structure of the natural product but also for enabling the synthesis of analogues for further study.

One of the accomplished total syntheses of (±)-cinnamolide utilizes a radical cyclization strategy as the key step. rsc.orgrsc.org This approach involves the use of S-alkoxycarbonyl xanthates to generate alkoxycarbonyl radicals, which then undergo cyclization to form the core butenolide structure of the target molecule. rsc.orgrsc.org The synthesis begins with readily available materials and constructs the decalin framework before the final lactone ring formation. acs.org

The successful total synthesis of this compound and related drimane (B1240787) sesquiterpenoids relies on the strategic construction of key synthetic intermediates. These intermediates are crucial molecular platforms upon which the final complex structure is elaborated. In the synthesis of related drimane compounds, the Wieland-Miescher ketone has served as a common starting point for building the bicyclic decalin core. acs.org In a notable total synthesis of (±)-cinnamolide, a pivotal intermediate is the xanthate precursor, which is designed to undergo a radical cascade reaction to form the lactone ring. acs.orgoup.com

In other modern approaches targeting the broader drimane family, polyene precursors are employed in powerful cyclization reactions. For example, in a synthesis of the related compound (–)-Insulicolide A, an iridium-catalyzed cyclization of an allylic alcohol (Intermediate A ) was used to construct the drimane core (Intermediate C ), which possesses the characteristic trans-decalin system of this family of natural products. thieme-connect.com

Below is a table of key intermediates used in the synthesis of this compound and related drimane sesquiterpenoids.

| Intermediate Type | Precursor(s) | Key Transformation | Target Core/Compound |

| S-Alkoxycarbonyl Xanthate | Decalin-based alcohol | Radical cyclization | (±)-Cinnamolide rsc.orgrsc.org |

| Polyene Substrate | Acyclic allylic alcohol | Iridium-catalyzed cyclization | Drimane Core thieme-connect.comchemrxiv.org |

| Labdane (B1241275) Diterpenoid | (+)-Larixol | Oxidative degradation | (-)-Cinnamosmolide researchgate.net |

| Furan-Terminated Substrate | Furan-containing acyclic chain | Cationic π-Cyclization | Drimane Skeleton acs.org |

This table showcases various precursor molecules and the key chemical reactions used to transform them into the core structures of this compound and related compounds.

Stereochemical control—the ability to selectively form a specific stereoisomer—is a paramount challenge in the synthesis of complex molecules like this compound. fiveable.menumberanalytics.com The biological activity of a molecule is often intrinsically linked to its specific three-dimensional arrangement of atoms. rijournals.com Achieving this control requires carefully designed synthetic strategies, often employing chiral catalysts, auxiliaries, or stereoselective reactions. rijournals.comlibretexts.org

Early total syntheses of this compound resulted in a racemic mixture, denoted as (±)-cinnamolide, meaning both enantiomers were produced in equal amounts. rsc.orgrsc.org This indicates that the key bond-forming reactions did not effectively control the stereochemistry at one or more chiral centers.

However, significant progress in asymmetric synthesis has been applied to the drimane family. For instance, the synthesis of other drimane sesquiterpenoids has successfully employed enantioselective polyene cyclizations catalyzed by iridium complexes. thieme-connect.commdpi.com This method establishes the crucial stereocenters of the decalin core with high fidelity early in the synthetic sequence. thieme-connect.com The choice of chiral ligands on the metal catalyst is fundamental to inducing the desired stereochemical outcome. researchgate.net Such strategies provide a clear pathway toward an asymmetric total synthesis of this compound, allowing for the selective preparation of the naturally occurring enantiomer.

Semi-Synthesis of this compound and Related Compounds

Semi-synthesis leverages abundant, structurally related natural products as starting materials to produce rarer or more complex targets. This approach can significantly shorten synthetic routes and is often more economically viable than total synthesis.

For the drimane sesquiterpenoids, compounds like polygodial and cinnamodial (B190799), which can be isolated in large quantities from sources such as Drimys winteri and Cinnamosma fragrans, are valuable starting points. mdpi.comresearchgate.net this compound itself is isolated from C. fragrans alongside these other drimanes. researchgate.net Synthetic modifications of the reactive aldehyde groups on polygodial have led to a variety of drimane analogues. mdpi.com

A formal synthesis of (-)-cinnamosmolide, a compound closely related to this compound, was achieved starting from the labdane diterpenoid (+)-larixol. researchgate.net This process involves the chemical degradation of the larixol (B1207091) side chain to fashion the γ-lactone ring characteristic of cinnamosmolide (B1253970). The key step in this transformation is the allylic bromination of a ketoacetate intermediate using N-bromosuccinimide, which sets the stage for the final lactone formation. researchgate.net

Development of Novel Synthetic Methodologies

The pursuit of this compound and its relatives has spurred the development of new and efficient synthetic methods. These innovations aim to construct the complex molecular architecture in fewer steps, with greater selectivity and in higher yields.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. nih.govmdpi.com This strategy significantly enhances synthetic efficiency by reducing the number of purification steps and the amount of solvent and reagents required. kaskaden-reaktionen.de

A key example relevant to this compound synthesis is the radical cascade devised by Forbes and Zard, which was a central feature of their total synthesis. oup.com This cascade is initiated from an S-alkoxycarbonyl xanthate and proceeds through a sequence of intramolecular radical additions to construct the butenolide ring system. acs.orgoup.com In related systems, gold-catalyzed tandem reactions have been developed to construct the drimane core from diyne precursors, showcasing another powerful cascade approach for this class of molecules. researchgate.net

Catalytic methods are at the forefront of modern organic synthesis. In the context of drimane sesquiterpenoids, iridium-catalyzed enantioselective polyene cyclization has emerged as a powerful tool. mdpi.comresearchgate.net This reaction mimics the proposed biosynthetic cyclization of farnesyl pyrophosphate and allows for the highly controlled construction of the trans-decalin core. thieme-connect.com For example, the cyclization of an allylic alcohol precursor using an iridium catalyst complexed with a chiral ligand can produce the drimane skeleton with excellent enantioselectivity (e.g., 99.6% ee). thieme-connect.com This method represents a state-of-the-art approach to accessing the chiral core of this compound and related natural products.

The table below summarizes novel catalytic methods applied to the synthesis of the drimane core.

| Catalytic Method | Catalyst System | Key Transformation | Advantage |

| Asymmetric Polyene Cyclization | [Ir(cod)Cl]₂, Chiral Ligand, Zn(OTf)₂ | Acyclic polyene to drimane core | High Enantioselectivity thieme-connect.comchemrxiv.org |

| Tandem Reaction | Gold Catalyst | Diyne cyclization/hydration | Rapid construction of drimane core researchgate.net |

| Radical Cascade | Xanthate Precursor / Initiator | Radical cyclization to form lactone | Forms key butenolide ring oup.com |

This table highlights modern catalytic strategies that enable efficient and selective synthesis of the complex drimane structure found in this compound.

Analytical Methodologies for Cinnamolide Research

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of cinnamolide, like other complex organic molecules, require the application of multiple spectroscopic techniques. researchgate.netresearchgate.net These methods provide complementary information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the complete structure of organic compounds. researchgate.net For this compound, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information on the proton and carbon environments within the molecule. researchgate.netscispace.com However, due to the complexity of the this compound scaffold, 1D spectra can be crowded. researchgate.net Therefore, two-dimensional (2D) NMR experiments are indispensable. researchgate.net Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal direct and long-range correlations between protons and carbons, respectively. hyphadiscovery.com This collective data allows researchers to piece together the entire carbon skeleton and the relative stereochemistry of the molecule. hyphadiscovery.comcore.ac.uk The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is also used to determine the spatial proximity of protons, further confirming the molecule's conformation. researchgate.net

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. itwreagents.com When a sample is irradiated with infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. itwreagents.com For this compound, IR spectroscopy is used to confirm the presence of key functional groups such as the α,β-unsaturated γ-lactone ring and any carbonyl or hydroxyl groups, which are characteristic features of drimane (B1240787) sesquiterpenoids. scispace.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy complements other structural elucidation techniques by providing information about electronic transitions within the molecule. itwreagents.com It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis range. mrclab.com In this compound, the conjugated system of the α,β-unsaturated lactone is a chromophore that produces a characteristic absorption maximum in the UV spectrum, aiding in its initial identification and characterization. researchgate.netmrclab.com

Chromatographic Methods for Identification and Quantification in Research Samples

Chromatography is a fundamental technique for separating individual components from a complex mixture, such as a plant extract. This separation is crucial for both the identification and the precise measurement of this compound content in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. kcl.ac.uk The method's high sensitivity and resolving power make it ideal for separating this compound from other closely related sesquiterpenoids present in Warburgia extracts. actascientific.com

In a typical Reverse-Phase HPLC (RP-HPLC) application, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. actascientific.com The separation is based on the differential partitioning of the sample components between the two phases. For the analysis of this compound and related compounds, the mobile phase often consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a Photodiode Array (PDA) or a UV-Vis detector, set to a wavelength where this compound exhibits maximum absorbance. actascientific.comresearchgate.net By comparing the retention time and UV spectrum of a peak in the sample chromatogram to that of a purified this compound standard, the compound can be identified and quantified.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on polarity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elutes compounds from the column. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Photodiode Array (PDA) | Detects and helps identify compounds as they elute. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov While this compound itself is generally not volatile enough for direct GC-MS analysis without derivatization, the technique is extensively used to analyze the chemical profile of the essential oils extracted from Warburgia species. nih.govresearchgate.net This analysis provides a chemical fingerprint of the plant material, identifying other co-occurring metabolites.

Advanced Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable in natural product research. veedalifesciences.com These advanced methods offer enhanced sensitivity, selectivity, and structural information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem version (LC-MS/MS) are particularly powerful for analyzing complex extracts. veedalifesciences.com LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. veedalifesciences.com This allows for the determination of the molecular weight of compounds as they elute from the column, which is a critical piece of information for identification. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles to achieve higher resolution and faster analysis times, is often coupled with MS (UPLC-MS) for the analysis of Warburgia extracts. researchgate.net UPLC-MS analysis has been successfully used to identify this compound and its derivatives, such as this compound-3β-acetate and ugandensolide, in the non-volatile fraction of W. salutaris. researchgate.net LC-MS/MS provides even more structural detail by fragmenting the parent ions and analyzing the resulting daughter ions, offering a higher degree of confidence in compound identification. veedalifesciences.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another advanced hyphenated technique that directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR data on compounds as they are separated, which is a powerful tool for the rapid, unambiguous structural elucidation of components within a complex mixture without the need for prior isolation.

Method Validation Principles in Natural Product Analysis

For analytical methods to be considered reliable and accurate, they must undergo a process of validation. npra.gov.my Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. npra.gov.myajpaonline.com The principles are outlined in guidelines from bodies like the International Conference on Harmonisation (ICH). actascientific.comnpra.gov.my For a quantitative HPLC method for this compound, the following parameters are crucial.

Specificity/Selectivity : This ensures that the analytical signal is unequivocally from the analyte (this compound) and not from other components like impurities, degradation products, or other matrix components. actascientific.com It is typically assessed by analyzing a placebo or blank sample to check for interferences at the retention time of the analyte. chromatographyonline.com

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. actascientific.com It is determined by analyzing a series of standard solutions of known concentrations and plotting the response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should ideally be very close to 1.

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. pharmtech.com It is often determined by a recovery study, where a known amount of pure this compound is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. chromatographyonline.compharmtech.com For assay methods, mean recovery is often expected to be within 98-102%. pharmtech.com

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmtech.com It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). npra.gov.mypharmtech.com A low RSD value indicates high precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. chromatographyonline.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. chromatographyonline.com These are important for analyzing trace amounts of the compound.

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). actascientific.com It provides an indication of the method's reliability during normal use. actascientific.com

Solution Stability : This parameter verifies that the standard and sample solutions remain stable for a defined period under specific storage conditions without significant degradation, ensuring the reliability of the results if analysis is not performed immediately after preparation. pharmtech.com

| Validation Parameter | Description | Common Acceptance Criterion (Example) |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery. pharmtech.com |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | RSD ≤ 2%. npra.gov.my |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the analyte's retention time. |

| Linearity | Proportionality of results to concentration over a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) of 3:1. chromatographyonline.com |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise Ratio (S/N) of 10:1. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD of results remains within acceptable limits. |

Biological Activity Research and Mechanistic Investigations

Anti-Inflammatory Activities and Molecular Mechanisms

Cinnamolide has demonstrated notable anti-inflammatory effects through various molecular pathways. Research indicates that its anti-inflammatory properties are linked to the modulation of key signaling molecules and cellular stress responses.

Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving a variety of chemical messengers known as inflammatory mediators. mdpi.compremiervein.com this compound has been shown to influence the production and activity of these mediators. For instance, cinnamaldehyde (B126680), a related compound, has been observed to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org This inhibition is crucial as these cytokines play a pivotal role in the inflammatory cascade. premiervein.com The reduction of these pro-inflammatory mediators suggests a potential mechanism by which this compound exerts its anti-inflammatory effects. nih.gov

Cellular Stress Response Attenuation

Oxidative stress is a key contributor to inflammation. Cinnamaldehyde has been shown to possess antioxidative properties, which contribute to its anti-inflammatory actions by restoring redox balance. nih.gov It can reduce the production of reactive oxygen species (ROS), which are known to mediate inflammatory responses. mdpi.com

Signaling Pathway Investigations (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. frontiersin.orgnih.gov Studies on cinnamaldehyde have revealed its ability to inhibit the activation of the NF-κB pathway. nih.govfrontiersin.orgnih.gov This inhibition prevents the transcription of genes that encode for pro-inflammatory proteins, such as cyclooxygenase-2 (COX-2), iNOS, and various cytokines. nih.govmdpi.com The mechanism of inhibition often involves preventing the phosphorylation and subsequent degradation of IκB-α, which keeps NF-κB inactive in the cytoplasm. frontiersin.orgresearchgate.net Furthermore, cinnamaldehyde has been found to modulate other signaling pathways involved in inflammation, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Anticancer Activities and Molecular Mechanisms

In addition to its anti-inflammatory properties, this compound has shown promise as an anticancer agent. jfda-online.com Research has primarily focused on its effects in various cancer cell lines, particularly in the context of inducing programmed cell death.

In Vitro Cellular Models (e.g., Cervical Carcinoma Cell Lines)

Laboratory studies using in vitro models have been instrumental in elucidating the anticancer potential of this compound. One area of significant research has been its effect on cervical carcinoma cell lines.

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on human cervical cancer cells (HeLa) have shown that this compound can decrease cell viability and induce apoptosis. nih.govresearchgate.net This process is characterized by distinct morphological changes in the cells and can be quantified using techniques like AO/EB staining and Annexin V-FITC/PI assays. nih.govresearchgate.net

The induction of apoptosis by this compound is a multi-faceted process involving the mitochondria. It has been observed to cause a loss of mitochondrial membrane potential and to modulate the levels of apoptosis-related proteins. nih.gov Specifically, this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

Furthermore, this compound activates key executioner enzymes of apoptosis, namely caspase-3 and caspase-9. nih.govbiocrick.com The activation of caspase-9 is indicative of the intrinsic, mitochondria-mediated apoptotic pathway, while caspase-3 is a central effector caspase that carries out the final stages of cell death. Research has also indicated that this compound can inhibit the Akt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation. nih.govresearchgate.netbiocrick.com

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Compound | Model System | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Cinnamaldehyde | Macrophages | Inhibited NF-κB activation and production of pro-inflammatory cytokines (TNF, IL-6, IL-1β). mdpi.com |

| Anti-inflammatory | Cinnamaldehyde | Human OA Chondrocytes | Suppressed LPS-stimulated NF-κB activation. frontiersin.org |

| Anticancer | This compound | Human Cervical Cancer Cells (HeLa) | Decreased cell viability (IC50 of 16.5 µM) and induced apoptosis. nih.govresearchgate.net |

| Anticancer | This compound | Human Cervical Cancer Cells (HeLa) | Increased Bax, decreased Bcl-2, activated caspases-3 and -9. nih.gov |

Induction of Apoptotic Cell Death Pathways

Caspase Activation (e.g., Caspase-3, Caspase-9)

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. This compound treatment has been observed to trigger the activation of key caspases, including caspase-3 and caspase-9. nih.gov In a study on cisplatin-resistant human cervical cancer cells (HeLa), treatment with this compound led to a notable activation of both caspase-3 and caspase-9, indicating its ability to initiate the caspase cascade and drive the cells towards apoptosis. nih.govbiocrick.com This activation is a critical step in the apoptotic pathway, as these enzymes are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Mitochondrial Membrane Potential Modulation

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP). cellsignal.com Scientific studies have demonstrated that this compound can induce a significant and dose-dependent loss of MMP in cancer cells. nih.govbiocrick.com In HeLa cancer cells, treatment with this compound resulted in a substantial decrease in MMP. nih.gov This disruption of the mitochondrial membrane is a critical event that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby triggering the downstream apoptotic cascade. The dissipation of MMP is considered an early and irreversible step in the apoptotic process. cellsignal.com

Regulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. frontiersin.orgdovepress.com Research has shown that this compound treatment can modulate the expression of these proteins to favor apoptosis. nih.govbiocrick.com In HeLa cells, this compound was found to increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govbiocrick.com This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, facilitating the release of cytochrome c and subsequent activation of the caspase cascade. frontiersin.org

Inhibition of Cell Proliferation and Colony Formation

A hallmark of cancer is uncontrolled cell proliferation. This compound has demonstrated significant inhibitory effects on the proliferation of cancer cells. nih.govbiocrick.com In studies involving cisplatin-resistant human cervical cancer cells (HeLa), this compound was shown to decrease cell viability in a dose-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound in HeLa cells was determined to be 16.5 µM. nih.govbiocrick.com

Furthermore, this compound has been shown to suppress the colony-forming potential of cancer cells. nih.govresearchgate.net A clonogenic assay, which assesses the ability of a single cell to grow into a colony, revealed that this compound treatment led to a significant and dose-dependent reduction in the number of HeLa cell colonies. researchgate.net In untreated control groups, the number of colonies was approximately 250, whereas treatment with this compound at a concentration of 160 µM reduced the number of colonies to about 20. researchgate.net This demonstrates this compound's ability to inhibit the long-term proliferative capacity and tumorigenicity of cancer cells.

Targeting of Key Signaling Pathways (e.g., Akt/β-Catenin Pathway)

The Akt/β-catenin signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation, and its dysregulation is frequently observed in various cancers. mdpi.com this compound has been found to significantly inhibit this pathway in cancer cells. nih.govbiocrick.com Treatment of HeLa cells with this compound resulted in a reduction in the levels of phosphorylated Akt and phosphorylated GSK-3β. nih.govresearchgate.net The decreased phosphorylation of Akt and GSK-3β indicates an inhibition of the Akt/β-catenin signaling pathway. nih.gov By targeting this key pathway, this compound can interfere with the signaling cascades that promote cancer cell growth and survival.

Anti-Migratory and Anti-Invasion Effects

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some studies on related cinnamaldehyde compounds, which share a similar structural backbone with this compound, have shown potent anti-migratory and anti-invasion effects. For instance, cinnamaldehyde has been shown to significantly inhibit the migration and invasion of breast cancer and oral squamous cell carcinoma cells. mdpi.comfrontiersin.org It was found to suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. mdpi.com While direct evidence for this compound's anti-migratory and anti-invasion effects is still emerging, the activity of structurally related compounds suggests a promising area for future investigation.

In Vivo Preclinical Animal Models (e.g., Xenograft Studies)

To evaluate the in vivo efficacy of this compound, preclinical studies using animal models, such as xenograft mouse models, have been conducted. nih.govbiocrick.comnih.gov In these studies, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the compound of interest to assess its anti-tumor effects.

In a xenograft mouse model using cisplatin-resistant HeLa cells, administration of this compound was found to significantly suppress tumor growth. nih.govbiocrick.com Both the tumor volume and tumor weight were markedly reduced in the this compound-treated group compared to the control group. nih.govbiocrick.com These findings from in vivo models provide crucial evidence for the potential therapeutic efficacy of this compound in a living organism and support its further development as a potential anticancer agent. nih.gov

Assessment of Tumor Growth Modulation

Research into the direct effects of this compound on tumor growth has been reported in a study investigating its potential against cisplatin-resistant human cervical cancer cells (HeLa cells). nih.gov However, it is critical to note that the journal that published this research has issued an Expression of Concern, indicating that the data may be unreliable and the authors did not provide raw data for verification upon request. nih.gov Readers are advised to interpret the following information with significant caution. nih.gov

The study reported that this compound decreased the viability of HeLa cancer cells in a dose-dependent manner, with a calculated IC50 (the concentration required to inhibit the growth of 50% of cells) of 16.5 µM. nih.gov In contrast, the compound was reported to have very low toxic effects on normal Madin-Darby Canine Kidney (MDCK) cervical cells. nih.govresearchgate.net The research also claimed that this compound altered the morphology of the HeLa cells and suppressed their ability to form colonies. nih.gov In an in vivo xenograft mouse model, the study suggested that this compound was effective in modulating tumor growth. nih.gov

Table 1: Reported In Vitro Effects of this compound on Cell Viability (Note: The reliability of this data has been questioned by the publisher. nih.gov)

| Cell Line | Compound | Reported Effect | IC50 Value | Source |

| HeLa (Human Cervical Cancer) | This compound | Decreased cell viability | 16.5 µM | nih.gov |

| MDCK (Normal Cervical Cells) | This compound | Low cytotoxic effect | Not reported | nih.govresearchgate.net |

Microenvironmental Effects in Tumor Models

Based on available scientific literature, there is no specific information regarding the effects of this compound on the tumor microenvironment. Research on how natural compounds influence the complex milieu of non-malignant cells, immune cells, and signaling molecules that constitute the tumor microenvironment is an active area, but studies focusing specifically on this compound are absent in the current body of research.

Antimicrobial and Antifungal Properties

Activity against Bacterial Strains

There is no specific data available from the scientific literature detailing the activity of pure this compound against specific bacterial strains. While the antimicrobial properties of cinnamon extracts and their primary component, cinnamaldehyde, are widely studied, dedicated research quantifying the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound could not be identified.

Activity against Fungal Strains (e.g., Wood-Decaying Fungi)

No specific studies were found that assess the antifungal activity of this compound against fungal strains, including wood-decaying fungi. The antifungal properties of essential oils from cinnamon species against wood-rot fungi like Lenzites betulina and Laetiporus sulphureus have been attributed to other constituents, primarily cinnamaldehyde. nih.govnih.gov

Mechanisms of Action against Microorganisms

Disruption of Microbial Membranes

There is no available research that investigates the mechanism of action of this compound against microorganisms, specifically concerning the disruption of microbial membranes. Mechanistic studies in this area have consistently focused on other compounds, which are reported to exert their antimicrobial effects by damaging the cell membrane structure, leading to increased permeability and loss of cellular components. researchgate.netwho.int However, such mechanisms have not been specifically investigated or demonstrated for this compound.

Inhibition of Biofilm Formation

The formation of biofilms is a critical step in the development of persistent bacterial infections, providing a protective environment for pathogens. This process is often regulated by cell-to-cell communication systems known as quorum sensing (QS). While direct studies focusing exclusively on this compound's ability to inhibit biofilm formation are not extensively detailed, its mechanism of action is closely linked to its interference with QS pathways. By disrupting these communication signals, this compound can indirectly thwart the coordinated activities required for bacteria to establish and mature into a biofilm structure. The disruption of QS is a recognized strategy for preventing the expression of various virulence factors, including those essential for biofilm development. cabidigitallibrary.orgnanobioletters.com

Quorum Sensing Interference (e.g., Chromobacterium violaceum)

This compound has demonstrated notable activity in interfering with quorum sensing (QS). The bacterium Chromobacterium violaceum is a common model organism for studying QS inhibition because its production of the purple pigment violacein (B1683560) is regulated by a QS system dependent on N-Acyl Homoserine Lactone (AHL) signaling molecules. mdpi.com

Modulation of Key Metabolic Pathways in Pathogens

Evidence suggests that this compound may exert its biological effects by interfering with essential metabolic pathways in pathogens. Research into drimane (B1240787) sesquiterpenoids, the class of compounds to which this compound belongs, has pointed toward specific molecular targets. For instance, some studies have investigated the mechanism of action of these compounds, including this compound, as involving the inhibition of ergosterol (B1671047) synthesis. researchgate.net Furthermore, a derivative, this compound-3β-O-β-D-glucopyranoside, has been explored for its potential to affect metabolic pathways crucial for the survival of the malaria parasite. core.ac.uk These findings suggest that this compound's activity may stem from its ability to disrupt fundamental metabolic processes required for pathogen viability.

Antioxidant Properties and Radical Scavenging Mechanisms

While many compounds derived from Cinnamomum species are recognized for their antioxidant capabilities, specific research detailing the radical scavenging mechanisms of purified this compound is not extensively available in the current literature. researchgate.netgsconlinepress.comekb.eg The antioxidant action of phenolic compounds typically involves mechanisms like hydrogen atom transfer (HAT) or sequential electron transfer proton transfer (SET-PT) to neutralize free radicals. numberanalytics.comchemrxiv.org However, dedicated studies quantifying this compound's activity through common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test or elucidating its specific chemical mechanism of action are limited. researchgate.netnih.gov

Other Reported Biological Activities

Beyond its effects on microbes, this compound has been investigated for its interactions with insects, demonstrating both antifeedant and insecticidal properties.

This compound has been identified as a significant antifeedant compound, deterring insects from feeding. It is one of the key drimane sesquiterpenes, along with cinnamodial (B190799) and polygodial, that contributes to the antifeedant properties of extracts from plants in the Cinnamosma genus. biocrick.commdpi.comnih.gov These extracts have shown potent antifeedant activity against the yellow fever mosquito, Aedes aegypti. mdpi.comnih.gov Studies using a capillary feeding (CAFE) choice bioassay confirmed its feeding deterrent properties. nih.gov The compound has also been noted for its antifeedant effects against various other insect species, including lepidopteran pests and African armyworms. nih.govwur.nl

Data Tables

Table 1: Summary of Researched Biological Activities of this compound

| Biological Activity | Target Organism/System | Observed Effect | Key Findings | References |

| Quorum Sensing Interference | Chromobacterium violaceum | Inhibition of violacein production | This compound inhibits the QS-regulated production of violacein pigment, indicating interference with the AHL signaling pathway. | researchgate.net |

| Antifeedant Activity | Aedes aegypti (mosquito), Lepidopteran pests | Feeding deterrence | Identified as one of the primary compounds responsible for the antifeedant properties of Cinnamosma extracts. | biocrick.commdpi.comnih.govwur.nl |

| Insecticidal Activity | Aedes aegypti (mosquito) | Contributes to extract toxicity | Present in insecticidal extracts, but cinnamodial is the principal compound for adulticidal effects. | biocrick.commdpi.comnih.gov |

| Metabolic Modulation | Fungi, Malaria parasite | Inhibition of ergosterol synthesis | Drimane sesquiterpenoids like this compound may act by inhibiting key metabolic pathways. | researchgate.netcore.ac.uk |

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (e.g., α4β2 Subtypes)

This compound has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs), with specific inhibitory activity against the human α4β2 subtype. conicet.gov.arnih.gov The α4β2 nAChR is the most prevalent subtype of nicotinic receptor in the mammalian brain and is implicated in a variety of neurological functions and disease states. mdpi.comnih.gov Research into the effects of natural compounds on these receptors has highlighted this compound as a notable agent.

Detailed research findings indicate that this compound is part of a group of drimane sesquiterpenoids that exhibit inhibitory effects on nAChRs. conicet.gov.arnih.gov In a study utilizing Ca2+ influx measurements to determine pharmacological activity, this compound demonstrated selective inhibition with a clear preference for the hα4β2 subtype over hα3β4 and hα7 subtypes. conicet.gov.arnih.gov

The inhibitory action of this compound on hα4β2 nAChRs is characterized as noncompetitive. conicet.gov.arnaturalproducts.net This mechanism suggests that this compound does not bind to the same site as the endogenous neurotransmitter, acetylcholine (the orthosteric site), but rather to an allosteric site on the receptor complex. conicet.gov.arnih.govmdpi.com This interaction leads to a reduction in the receptor's function.

In comparative studies with other drimane sesquiterpenoids purified from the Canelo tree (Drimys winteri), this compound was found to be a potent inhibitor of the hα4β2 AChR. conicet.gov.arnih.gov Its potency was second only to drimenin (B1203127) in the compounds tested. conicet.gov.arnih.gov

The following table summarizes the inhibitory potency of this compound and related compounds on the human α4β2 nicotinic acetylcholine receptor.

Inhibitory Potency of Drimane Sesquiterpenoids on hα4β2 nAChRs

| Compound | IC50 (μM) |

| Drimenin | 0.97 ± 0.35 |

| This compound | 1.57 ± 0.36 |

| Polygodial | 62.5 ± 19.9 |

| Dendocarbin A | No Activity |

| Data from Ca2+ influx measurements. conicet.gov.arnih.gov |

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Features of Cinnamolide

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. For this compound and related drimane (B1240787) sesquiterpenoids, several key features have been identified as crucial for their biological activities, primarily their antiproliferative and insecticidal effects.

The core pharmacophoric elements are rooted in the drimane skeleton, a bicyclic sesquiterpenoid framework. The key functional groups and structural features that modulate activity include:

The α,β-Unsaturated Lactone Ring: The butenolide (α,β-unsaturated γ-lactone) ring is a hallmark of this compound and is considered a critical feature for certain biological activities. The conjugated system, including the carbonyl group, is often involved in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to enzyme inhibition or disruption of cellular pathways.

Alternative Electrophilic Centers: In related drimane sesquiterpenes like polygodial and cinnamodial (B190799), the lactone ring is replaced by a dialdehyde (B1249045) functionality. The presence and relative position of these aldehyde groups are critical for potent insect antifeedant and insecticidal activity. nih.gov Studies comparing lactone-containing compounds like this compound with their dialdehyde counterparts have shown that the aldehyde groups are more critical for insecticidal effects. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups on the drimane skeleton can significantly influence activity. For instance, a preliminary SAR study on capsicodendrin, a dimeric drimane sesquiterpenoid, indicated that a hydroxyl group at the C-12' position, along with a conjugated carbonyl, contributes to its antiproliferative activity. biocrick.comresearchgate.net Similarly, for other drimane sesquiterpenoids, a hydroxyl group at the C-3 position has been suggested to play an important role in their antiproliferative effects. rsc.org

These features collectively define the pharmacophore of this compound-type compounds, where the rigid drimane scaffold serves to orient the critical electrophilic and hydrogen-bonding groups in a specific spatial arrangement for optimal target interaction.

Correlating Structural Modifications with Biological Response

SAR studies become concrete when specific structural modifications are directly correlated with changes in measured biological activity. Research on this compound and its natural and synthetic analogs has provided valuable data on how structural changes impact antiproliferative and insecticidal outcomes.

Antiproliferative Activity:

Several drimane sesquiterpenes isolated from Cinnamosma species, including this compound, cinnamosmolide (B1253970), cinnamodial, and capsicodendrin, have demonstrated potent antiproliferative activity against various human cancer cell lines. researchgate.net For example, cinnamodial, capsicodendrin, and cinnamosmolide showed strong activity against the HT-29 colon cancer cell line. researchgate.net The cytotoxic potential of these compounds is closely linked to the structural features mentioned previously. The replacement of the lactone in this compound with other functionalities or modifications to the core skeleton can drastically alter this activity.

Insecticidal and Antifeedant Activity:

A key area of SAR investigation for drimane sesquiterpenes has been their effect on insects. A comparative study of this compound and other drimanes isolated from Cinnamosma fragrans against the Aedes aegypti mosquito provided clear SAR insights. nih.govresearchgate.net The results demonstrated that aldehyde-bearing compounds were significantly more toxic to mosquito larvae and adults than their lactone-bearing counterparts. nih.gov This suggests that for insecticidal activity, the dialdehyde moiety is a more critical pharmacophoric feature than the α,β-unsaturated lactone of this compound.

The table below summarizes the comparative insecticidal activity of this compound and related drimane sesquiterpenes, illustrating a clear structure-activity relationship.

| Compound | Key Structural Feature | Larvicidal Activity (LC₅₀ in µM) against Aedes aegypti | Adulticidal Activity (LD₅₀ in ng/mg) against Aedes aegypti |

|---|---|---|---|

| Cinnamodial | Dialdehyde | 14 | 29 |

| Polygodial | Dialdehyde | 15 | 31 |

| This compound | α,β-Unsaturated Lactone | >427 | >5000 |

| Ugandensolide | Lactone | >403 | >5000 |

| Drimenin (B1203127) | Lactone | >427 | >5000 |

Data adapted from Inocente et al., 2019. nih.gov

This data clearly shows that the conversion of the dialdehyde groups in cinnamodial and polygodial to a lactone ring, as seen in this compound, leads to a dramatic loss of insecticidal potency. nih.gov

Computational Approaches in this compound SAR Studies (e.g., QSAR modeling)

Computational chemistry offers powerful tools to refine and rationalize the SAR of bioactive compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly applied to the study of this compound and its analogs.

QSAR Studies:

While comprehensive QSAR models specifically for this compound are still emerging, studies on related compounds demonstrate the utility of this approach. For example, QSAR models have been successfully developed for cinnamaldehyde (B126680) derivatives to predict their antifungal activity. mdpi.com These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build mathematical equations that correlate chemical structure with biological activity. mdpi.com Similar methodologies are being explored for drimane sesquiterpenoids. A recent study aimed to identify inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs) from Cinnamomum compounds, including this compound, using ligand-based 3D-QSAR modeling and pharmacophore analysis to guide the discovery process. nih.gov

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding energetics and key molecular interactions. This compound has been the subject of such in silico studies. In one investigation targeting potential antiviral agents against SARS-CoV-2, this compound was docked into the active site of the RNA-dependent RNA polymerase (RdRp). researchgate.net The simulation revealed that this compound's interactions were stabilized by hydrophobic interactions with specific amino acid residues, namely Trp 800 and Lys 798, within the enzyme's active site. researchgate.net Such studies help to visualize the pharmacophoric features in action and provide a rational basis for designing derivatives with improved binding affinity.

These computational approaches, by complementing experimental SAR data, accelerate the drug discovery process, enabling a more targeted design of analogs with enhanced biological activity profiles.

Derivatization and Analogue Studies

Synthesis of Cinnamolide Derivatives

The synthesis of this compound and its derivatives often starts from related natural drimane (B1240787) sesquiterpenoids or through multi-step chemical synthesis. A key pathway involves the Diels-Alder reaction, which has been successfully used to create the drimane framework. For instance, the reaction between a 1-vinyl-2,6,6-trimethylcyclohex-1-ene precursor and dimethyl acetylenedicarboxylate (B1228247) yields an adduct that, after reductive isomerization, produces a trans-fused decalin diester. rsc.org This intermediate is a crucial starting point for synthesizing various drimane natural products, including this compound. rsc.org

Further modifications are often performed on the core drimane structure. Semi-synthetic approaches using related, more abundant natural products like cinnamodial (B190799) or capsicodendrin are common. biocrick.comresearchgate.net For example, modifications of cinnamodial's dialdehyde (B1249045) functionality have been explored to create more stable and active analogues. researchgate.net These reactions can include oxidation of aldehyde groups to carboxylic acids, conversion to methyl esters, or reaction with hydrazine (B178648) to form pyrazoles. researchgate.net

Microbial oxidation is another effective method for generating derivatives. Organisms such as Aspergillus niger or Caenorhabditis elegans can introduce hydroxyl groups at specific positions on the this compound molecule, such as the 3β-position, yielding hydroxylated derivatives. rsc.org Additionally, standard organic chemistry reactions are employed to create a variety of analogues. For instance, cinnamamide (B152044) derivatives can be synthesized from cinnamic acid by treating it with thionyl chloride (SOCl₂) followed by an appropriate alkylamine. researchgate.net

Evaluation of Modified this compound Structures for Enhanced Bioactivity

The modification of this compound and related structures has led to derivatives with significantly altered and often enhanced biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer and Cytotoxic Activity: Researchers have synthesized numerous this compound analogues to improve their efficacy against cancer cells. A study on derivatives of capsicodendrin, a related drimane sesquiterpenoid, revealed that the presence of a hydroxyl group at the C-12' position and a conjugated carbonyl group were important for antiproliferative activity against the MCF-7 breast cancer cell line. biocrick.com Hybrid molecules linking a cinnamide subunit to a benzophenone (B1666685) have shown potent anticancer activity, with IC50 values as low as 0.06 µM against the HeLa cervical cancer cell line. nih.gov Specifically, derivatives with fluoro and trifluoromethyl groups on the cinnamido portion demonstrated the most significant cytotoxic effects. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.govnih.gov Cinnamaldehyde-based chalcone (B49325) derivatives have also been synthesized and evaluated, with one compound (3e) showing potent inhibition of Caco-2 colon cancer cell growth (IC50 of 32.19 µM) by activating apoptosis, without harming healthy cells. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of this compound derivatives have also been a key area of investigation. Studies on cinnamamide derivatives show they possess various biological activities, including anti-inflammatory effects. nih.gov The synthesis of 1-methylhydantoin (B147300) cinnamoyl imides produced compounds that significantly inhibited the release of nitric oxide (NO) and reduced the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in cell-based assays. nih.gov Another approach involved creating a nanomedicine by intercalating cinnamate (B1238496) into a zinc layered hydroxide (B78521) (ZCA). nih.gov This modification resulted in a compound with significantly enhanced anti-inflammatory potential compared to free cinnamic acid, demonstrating better inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Other Bioactivities: Derivatives have been tested for a range of other biological effects. Drimane sesquiterpenoids, including this compound, have been evaluated for their inhibitory effects on nicotinic acetylcholine (B1216132) receptors (AChRs). conicet.gov.ar this compound and its analogue drimenin (B1203127) were found to be potent inhibitors of the hα4β2 AChR subtype, which is implicated in conditions like drug addiction and depression. conicet.gov.arasm.org Furthermore, semi-synthetic analogues of the related compound cinnamodial have been prepared to study their insecticidal and antifeedant activity against the Aedes aegypti mosquito, the vector for diseases like dengue and Zika. researchgate.net

The following table summarizes the bioactivity of selected this compound-related derivatives.

| Compound/Derivative Class | Bioactivity | Key Findings | Reference |

|---|---|---|---|

| Benzophenone-Cinnamide Hybrids (e.g., 4f, 4g) | Anticancer | Showed significant cytotoxicity against HeLa cells with IC50 values of 0.06 and 0.09 µM, respectively. Induced G2/M cell cycle arrest and apoptosis. | nih.gov |

| Cinnamaldehyde-Based Chalcone (Compound 3e) | Anticancer | Inhibited Caco-2 colon cancer cell growth with an IC50 of 32.19 µM via apoptosis activation. | nih.gov |

| 1-Methylhydantoin Cinnamoyl Imides | Anti-inflammatory | Significantly inhibited the release of NO, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells. | nih.gov |

| Cinnamate-Zinc Layered Hydroxide (ZCA) | Anti-inflammatory | Showed enhanced inhibition of pro-inflammatory mediators compared to free cinnamic acid. | nih.gov |

| Drimenin | AChR Inhibition | Potent inhibitor of hα4β2 nicotinic acetylcholine receptors with an IC50 of 0.97 µM. | conicet.gov.ar |

Investigation of Structural Requirements for Target Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological effects. These studies help identify the key molecular features, or pharmacophores, responsible for target interaction.